molecular formula C8H13NO2 B149195 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane CAS No. 129321-60-4

5,8-Dioxa-10-azadispiro[2.0.4.3]undecane

Cat. No. B149195
M. Wt: 155.19 g/mol
InChI Key: IVJLQSOJUNXMDA-UHFFFAOYSA-N
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Patent
US07977346B2

Procedure details

10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (A) (1.0 g, similar prepared according to JMC 37, 3344) was mixed with Pd—C (10%, 600 mg) in EtOH (40 ml) and hydrogenated under H2 at 50 psi for 5 hour. The reaction was filtered through Celite and evaporated to give 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (B).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][C:11]2([CH2:13][CH2:12]2)[C:10]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:9]1)C1C=CC=CC=1>CCO.[Pd]>[CH2:13]1[C:11]2([CH2:14][NH:8][CH2:9][C:10]32[O:15][CH2:16][CH2:17][O:18]3)[CH2:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(C3(CC3)C1)OCCO2
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1CC12C1(OCCO1)CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.